REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10]([CH2:12][C:13]1[CH:14]=C([CH:18]=[CH:19][CH:20]=1)C#N)=[N:9][NH:8][C:7]2=[O:21].[OH-:22].[K+].[CH2:24]([OH:26])[CH3:25]>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10]([CH2:12][C:13]1[CH:14]=[C:25]([CH:18]=[CH:19][CH:20]=1)[C:24]([OH:22])=[O:26])=[N:9][NH:8][C:7]2=[O:21] |f:1.2|
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Name
|
3-((8-chloro-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
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Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C2C(NN=C(C12)CC=1C=C(C#N)C=CC1)=O
|
Name
|
|
Quantity
|
7.11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ethanol was evaporated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with ethyl acetate (1×75 mL)
|
Type
|
CUSTOM
|
Details
|
to afford a solid
|
Type
|
FILTRATION
|
Details
|
this was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=C2C(NN=C(C12)CC=1C=C(C(=O)O)C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.81 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |